molecular formula C7H6N2O B151416 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one CAS No. 134682-54-5

1H-Pyrrolo[3,2-c]pyridin-2(3H)-one

Cat. No. B151416
Key on ui cas rn: 134682-54-5
M. Wt: 134.14 g/mol
InChI Key: YAUVSURSWJMKFT-UHFFFAOYSA-N
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Patent
US05811432

Procedure details

To a solution of 3,3,7-tribromo-5-azaoxindole (6.4 g, 17.3 mmol) in ethanol (1200 ml) was added 10% Pd on charcoal (3.2 g). The mixture was hydrogenated under 3 atm. hydrogen gas for 3 hours using a Parr shaker. The catalyst was removed by filtration of the mixture through a pad of Celite®, washing well with ethanol. On removal of the solvent, a brown solid remained (predominantly the hydrobromide of the desired product), 3.5 g. This was dissolved in water, treated with activated charcoal and filtered through Celite®. The pH of the filtrate was adjusted to 7.5 by the addition of saturated aqueous NaHCO3 solution. The mixture was then extracted with n-butanol (3×). The combined n-butanol extracts were washed with brine, dried over magnesium sulfate and concentrated in vacuo to leave a solid. This was triturated with butanone and filtered to collect 5-azaoxindole as a tan solid (1.6 g, 69%). After removal of butanone, the mother liquor yielded a solid which was recrystallized from methanol to yield more of the title compound (50 mg), m.p.>250° C.
Name
3,3,7-tribromo-5-azaoxindole
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
1200 mL
Type
solvent
Reaction Step One
Quantity
3.2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1(Br)[C:10]2[C:5](=[C:6](Br)[CH:7]=[N:8][CH:9]=2)[NH:4][C:3]1=[O:12].[H][H]>C(O)C.[Pd]>[NH:4]1[C:5]2[C:10](=[CH:9][N:8]=[CH:7][CH:6]=2)[CH2:2][C:3]1=[O:12]

Inputs

Step One
Name
3,3,7-tribromo-5-azaoxindole
Quantity
6.4 g
Type
reactant
Smiles
BrC1(C(NC2=C(C=NC=C12)Br)=O)Br
Name
Quantity
1200 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
3.2 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration of the mixture through a pad of Celite®
WASH
Type
WASH
Details
washing well with ethanol
CUSTOM
Type
CUSTOM
Details
On removal of the solvent
DISSOLUTION
Type
DISSOLUTION
Details
This was dissolved in water
ADDITION
Type
ADDITION
Details
treated with activated charcoal
FILTRATION
Type
FILTRATION
Details
filtered through Celite®
ADDITION
Type
ADDITION
Details
The pH of the filtrate was adjusted to 7.5 by the addition of saturated aqueous NaHCO3 solution
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with n-butanol (3×)
WASH
Type
WASH
Details
The combined n-butanol extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to leave a solid
CUSTOM
Type
CUSTOM
Details
This was triturated with butanone
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to collect 5-azaoxindole as a tan solid (1.6 g, 69%)
CUSTOM
Type
CUSTOM
Details
After removal of butanone
CUSTOM
Type
CUSTOM
Details
the mother liquor yielded a solid which
CUSTOM
Type
CUSTOM
Details
was recrystallized from methanol

Outcomes

Product
Name
Type
product
Smiles
N1C(CC2=CN=CC=C12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 50 mg
YIELD: CALCULATEDPERCENTYIELD 2.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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